molecular formula C25H20FN5OS B2753651 N-benzyl-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946276-51-3

N-benzyl-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2753651
CAS RN: 946276-51-3
M. Wt: 457.53
InChI Key: PTFDASLFSIVTFN-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20FN5OS and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity Evaluation

Compounds structurally related to the queried molecule have been synthesized and evaluated for their antitumor activity. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, utilizing a pharmacophoric group similar in concept to the query compound, have been screened against a variety of human tumor cell lines. Two compounds in particular showed considerable anticancer activity against certain cancer cell lines, highlighting the potential of such structures in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antifungal and Plant Growth Regulating Activities

Another research focus is on compounds with antifungal and plant growth-regulating activities. Triazole compounds containing a thioamide group, similar to the structural motif of interest, have been synthesized and shown to possess both antifungal activity and the ability to regulate plant growth (Li et al., 2005).

Anticonvulsant Agents

Research has also explored the synthesis and biological evaluation of novel benzothiazole derivatives as potential anticonvulsant agents. This includes compounds with mercapto-triazole substituents showing significant potency in standard anticonvulsant tests, illustrating the therapeutic potential of such molecules in addressing neurological disorders (Liu et al., 2016).

Anti-Inflammatory Activity

Additionally, derivatives with similar core structures have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds have demonstrated significant anti-inflammatory effects, suggesting the applicability of this chemical framework in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Activity

The synthesis under green conditions and antimicrobial evaluation of derivatives, particularly those tethering bioactive benzothiazole nuclei, have been reported. These compounds exhibited promising antimicrobial activities against a range of pathogens, indicating their potential as leads for developing new antimicrobial drugs (Rezki, 2016).

properties

IUPAC Name

N-benzyl-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5OS/c26-18-10-12-19(13-11-18)31-24(21-15-27-22-9-5-4-8-20(21)22)29-30-25(31)33-16-23(32)28-14-17-6-2-1-3-7-17/h1-13,15,27H,14,16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFDASLFSIVTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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